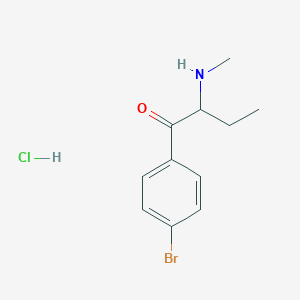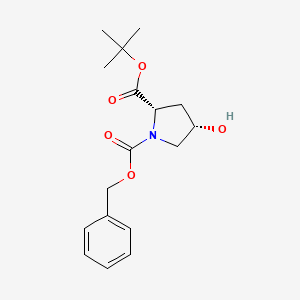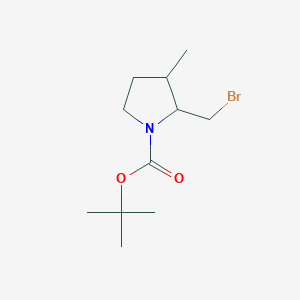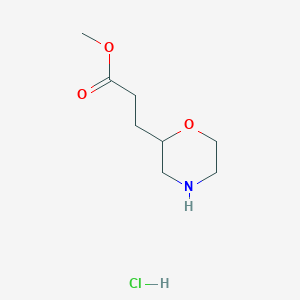
1-(4-Bromophenyl)-2-(methylamino)butan-1-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromophenyl)-2-(methylamino)butan-1-one hydrochloride is a chemical compound that belongs to the class of substituted cathinones. These compounds are structurally similar to amphetamines and are known for their stimulant properties. The compound is characterized by the presence of a bromophenyl group attached to a butanone backbone, with a methylamino group at the second position.
准备方法
The synthesis of 1-(4-Bromophenyl)-2-(methylamino)butan-1-one hydrochloride typically involves several steps:
Starting Material: The synthesis begins with 4-bromobenzaldehyde.
Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with nitroethane to form 1-(4-bromophenyl)-2-nitropropene.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.
Formation of Final Product: The resulting amine is then reacted with methylamine and a suitable ketone to form the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
1-(4-Bromophenyl)-2-(methylamino)butan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can lead to the formation of alcohols or amines, depending on the reducing agent used.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
科学研究应用
1-(4-Bromophenyl)-2-(methylamino)butan-1-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a stimulant or in the treatment of certain neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(4-Bromophenyl)-2-(methylamino)butan-1-one hydrochloride involves its interaction with the central nervous system. The compound acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased neuronal activity and heightened alertness and energy levels. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with monoamine transporters and receptors.
相似化合物的比较
1-(4-Bromophenyl)-2-(methylamino)butan-1-one hydrochloride can be compared with other substituted cathinones, such as:
Methcathinone: Similar in structure but lacks the bromine atom on the phenyl ring.
Mephedrone: Contains a methyl group on the phenyl ring instead of a bromine atom.
Ethylone: Has an ethyl group on the nitrogen atom instead of a methyl group.
The presence of the bromine atom in this compound makes it unique and may influence its pharmacological properties and reactivity.
属性
分子式 |
C11H15BrClNO |
|---|---|
分子量 |
292.60 g/mol |
IUPAC 名称 |
1-(4-bromophenyl)-2-(methylamino)butan-1-one;hydrochloride |
InChI |
InChI=1S/C11H14BrNO.ClH/c1-3-10(13-2)11(14)8-4-6-9(12)7-5-8;/h4-7,10,13H,3H2,1-2H3;1H |
InChI 键 |
ZRUDFAKPGCNWLY-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)C1=CC=C(C=C1)Br)NC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclohexanone, 2-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B13504010.png)

![Tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13504014.png)
![rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylate](/img/structure/B13504019.png)



![rac-(3aR,4S,9bS)-6,9-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13504055.png)





![Tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate](/img/structure/B13504090.png)
